molecular formula C25H26N2O2S3 B12046251 (5E)-5-[(1E)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)butan-2-ylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(1E)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)butan-2-ylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12046251
M. Wt: 482.7 g/mol
InChI Key: DMTAZYDVBCFUBJ-IKLLWGIXSA-N
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Description

The compound (5E)-5-[(1E)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)butan-2-ylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of science and industry. This compound features a unique structure that includes a benzothiazole moiety, a thiazolidinone ring, and a phenylethyl group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(1E)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)butan-2-ylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Synthesis of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a haloketone or haloaldehyde.

    Coupling Reactions: The final step involves coupling the benzothiazole and thiazolidinone intermediates through a series of condensation reactions, often facilitated by a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzothiazole derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine

The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (5E)-5-[(1E)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)butan-2-ylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety is known to interact with enzyme active sites, inhibiting their activity. The thiazolidinone ring can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of protein function.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(1E)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)butan-2-ylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-5-[(1E)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)butan-2-ylidene]-3-(2-phenylethyl)-2-oxo-1,3-thiazolidin-4-one

Uniqueness

The unique combination of the benzothiazole and thiazolidinone moieties in (5E)-5-[(1E)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)butan-2-ylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one imparts distinct chemical and biological properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

The compound (5E)-5-[(1E)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)butan-2-ylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidinone class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Overview of Thiazolidinones

Thiazolidinones are a significant class of heterocyclic compounds characterized by a thiazolidine ring. They have been extensively studied due to their wide range of biological activities, including antioxidant , anticancer , anti-inflammatory , antimicrobial , and antidiabetic properties. The modification of substituents on the thiazolidinone scaffold can significantly influence its biological efficacy and mechanism of action .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound under discussion has shown promising results in inhibiting the growth of various cancer cell lines. For example, modifications at specific positions on the thiazolidinone ring have been correlated with increased cytotoxicity against breast and colon cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of apoptotic pathways .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HT-29 (Colon)15.0
A549 (Lung)18.0

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties against a variety of pathogens. Thiazolidinones have been noted for their ability to disrupt bacterial cell membranes and inhibit bacterial growth. Studies indicate that the presence of specific substituents enhances the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Antioxidant Activity

The antioxidant capacity of thiazolidinone derivatives is another area of interest. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in various biological systems. The structure suggests that electron-donating groups may enhance its radical-scavenging ability .

Table 3: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Reference
Test Compound75%
Vitamin C (Control)90%

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidinones. Modifications at positions 2, 3, and 5 on the thiazolidinone ring have been shown to significantly alter their pharmacological profiles. For instance, introducing electron-withdrawing groups at position 5 enhances anticancer activity by increasing the compound's reactivity towards cellular targets .

Case Studies

Several case studies highlight the therapeutic potential of thiazolidinones:

  • Case Study on Anticancer Efficacy : A study conducted on a series of thiazolidinone derivatives revealed that compounds with methoxy substitutions exhibited enhanced antiproliferative effects against various tumor cell lines compared to unsubstituted analogs .
  • Case Study on Antimicrobial Action : Research demonstrated that a specific derivative showed potent activity against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development .

Properties

Molecular Formula

C25H26N2O2S3

Molecular Weight

482.7 g/mol

IUPAC Name

(5E)-5-[(1E)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)butan-2-ylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26N2O2S3/c1-4-18(15-22-26(5-2)20-16-19(29-3)11-12-21(20)31-22)23-24(28)27(25(30)32-23)14-13-17-9-7-6-8-10-17/h6-12,15-16H,4-5,13-14H2,1-3H3/b22-15+,23-18+

InChI Key

DMTAZYDVBCFUBJ-IKLLWGIXSA-N

Isomeric SMILES

CC/C(=C\1/C(=O)N(C(=S)S1)CCC2=CC=CC=C2)/C=C/3\N(C4=C(S3)C=CC(=C4)OC)CC

Canonical SMILES

CCC(=C1C(=O)N(C(=S)S1)CCC2=CC=CC=C2)C=C3N(C4=C(S3)C=CC(=C4)OC)CC

Origin of Product

United States

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